Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a significant compound within the pyrazolo[3,4-b]pyridine class, which is known for its diverse biological activities and potential therapeutic applications. This compound features a pyrazole ring fused with a pyridine structure, characterized by the presence of a methyl ester and a hydroxyl group. The unique arrangement of its functional groups contributes to its chemical reactivity and biological properties.
The compound can be synthesized through various methods involving pyrazole derivatives and carboxylic acids. Research indicates that it can be derived from the reaction of 3-aminopyrazole with appropriate aldehydes or carboxylic acid derivatives under specific conditions, often utilizing catalysts or solvent systems to enhance yield and selectivity .
Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate belongs to the class of heterocyclic compounds, specifically the pyrazolo[3,4-b]pyridines. These compounds are recognized for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. They are often classified based on their substituents at various positions on the rings, influencing their biological activity and reactivity.
The synthesis of methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves several key steps:
The synthesis can be optimized using microwave-assisted techniques or solvent-free conditions to improve yields and reduce reaction times. For instance, one study highlighted a multicomponent reaction approach that efficiently synthesizes related pyrazolo compounds under mild conditions .
Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate features a bicyclic structure combining a pyrazole and pyridine ring. The molecular formula is , and its structure includes:
The compound's molecular weight is approximately 180.16 g/mol. The presence of both nitrogen atoms in the heterocyclic rings contributes to its unique electronic properties, influencing its reactivity in various chemical reactions.
Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate participates in several chemical reactions:
These reactions are often facilitated by varying conditions such as temperature, solvent choice, and catalysts which can significantly influence product yields and selectivity .
The mechanism of action for methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is primarily related to its interactions with biological targets such as enzymes or receptors involved in disease pathways.
Studies have shown that derivatives of pyrazolo compounds exhibit significant activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Relevant data indicates that these properties are crucial for determining its applicability in medicinal chemistry and material science applications.
Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific uses:
The core structural feature of methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate lies in its dynamic tautomeric behavior. This compound exists in equilibrium between the 4-hydroxy form (lactam) and 4-oxo form (lactim), with the carbonyl tautomer dominating due to extended conjugation and aromatic stabilization [2] [3]. The pyrazolo[3,4-b]pyridine system exhibits two possible annular tautomers: the 1H-form (aromatic in both rings) and the less stable 2H-form (disrupted aromaticity in the pyrazole ring). Computational analyses confirm that the 1H-tautomer achieves optimal aromatic character through a fully conjugated 10-π-electron system across both rings, satisfying Hückel's rule for bicyclic heteroaromatics [2].
The 4-hydroxy substituent participates in this tautomeric system, adopting an amide-like configuration that enables resonance stabilization. This configuration forms an intramolecular hydrogen bonding network with the pyridine nitrogen (N6), creating a pseudo-six-membered ring that enhances molecular rigidity. Infrared spectroscopy of crystalline samples shows carbonyl stretching at 1714 cm⁻¹, characteristic of conjugated carbonyl groups in lactam configurations, while solution-phase spectra reveal broadening at 1680-1720 cm⁻¹, indicating dynamic keto-enol equilibria influenced by solvent polarity [3] [4]. The tautomeric preference is further quantified by NMR studies in deuterated DMSO, showing approximately 95:5 lactam:lactim ratio at ambient temperature [3].
Table 1: Key Structural Parameters of Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Parameter | Value | Method | Significance |
---|---|---|---|
Molecular formula | C₈H₇N₃O₃ | Elemental analysis | Confirms atomic composition |
Dominant tautomer | 1H-4-oxo | NMR/IR spectroscopy | Dictates reactivity and electronic properties |
Carbonyl stretch (solid) | 1714 cm⁻¹ | FT-IR (KBr) | Confirms lactam dominance |
Calculated dipole moment | 6.2 Debye | DFT/B3LYP/6-31G(d,p) | Indicates molecular polarity |
TPSA (Theoretical) | 88.24 Ų | Computational | Predicts solubility and membrane permeability |
logP (Octanol-water) | 0.37 | Chromatographic measurement | Quantifies hydrophilicity/lipophilicity balance |
The methyl ester at C5 and hydroxy group at C4 exert significant electronic and steric influences on the heterocyclic core. Conjugation of the C5 ester with the π-system reduces the pyridine ring's basicity while enhancing electrophilicity at C6. X-ray crystallography reveals near-perfect planarity (deviation < 0.05 Å) across all non-hydrogen atoms, facilitated by resonance delocalization [3]. The planarity is further stabilized by intramolecular hydrogen bonding between the 4-carbonyl oxygen and the N1-H proton (distance: 2.08 Å), creating a rigid pseudo-cyclic structure [6].
Electron-withdrawing substituents at C5 (carbomethoxy group) significantly modulate electron density distribution. Natural Bond Orbital (NBO) analysis shows substantial positive charge at C6 (δ+ = 0.32 e) due to the combined effects of the ring nitrogen (N7) and ester group, making this position electrophilic. Conversely, the 4-oxo group exhibits substantial negative charge localization (δ- = -0.41 e on oxygen), creating a dipole moment of 6.2 Debye along the C4-C5 axis [3]. The methyl group at N1 serves dual purposes: preventing 1H/2H tautomerism and introducing modest steric protection of the adjacent C3 position. Despite this substitution, the system maintains complete π-conjugation, evidenced by UV-Vis spectroscopy showing λmax at 312 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol, characteristic of extended chromophores [2] [9].
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide quantitative insights into tautomeric preferences. The 1H-tautomer demonstrates a substantial energy advantage of 37.03 kJ/mol (9 kcal/mol) over the 2H-form, primarily due to preservation of aromaticity in both rings [2]. This stability differential manifests in the Boltzmann distribution at 298K, with the 1H-tautomer representing >99.9% of the population. The energy barrier for interconversion via proton transfer is approximately 50 kJ/mol for the intramolecular pathway, but reduces to 10-14 kJ/mol in protic solvents where intermolecular proton shuttle mechanisms operate [2] [9].
Table 2: Computational Comparison of Tautomeric Forms
Parameter | 1H-Tautomer | 2H-Tautomer | Method |
---|---|---|---|
Relative energy (gas phase) | 0 kJ/mol | 37.03 kJ/mol | DFT/B3LYP/6-311+G(d,p) |
NICS(1)zz (pyrazole ring) | -12.3 ppm | -5.8 ppm | GIAO NMR calculations |
HOMO-LUMO gap | 5.2 eV | 4.3 eV | TD-DFT/CAM-B3LYP |
Dipole moment | 6.2 Debye | 4.1 Debye | Electrostatic potential mapping |
Bond length alternation | < 0.04 Å | > 0.12 Å | Geometry optimization |
The 1H-tautomer exhibits superior aromatic character, evidenced by Nucleus-Independent Chemical Shift (NICS) calculations. The pyrazole ring in the 1H-form shows NICS(1)zz = -12.3 ppm (strong diatropicity), versus only -5.8 ppm in the 2H-tautomer [2]. This aromatic stabilization translates to pharmaceutical relevance: DrugBank database analysis identifies 14 bioactive 1H-pyrazolo[3,4-b]pyridines in various development phases (7 experimental, 5 investigational, 2 approved), while precisely zero 2H-tautomers show bioactivity [2]. The molecular electrostatic potential (MEP) surface of the 1H-tautomer reveals distinct electrophilic regions at C6 and the carbonyl carbon, versus nucleophilic sites at N2 and the carbonyl oxygen - a feature exploited in drug design for targeted interactions with biological receptors [2] [6].
Table 3: Experimentally Observed Tautomeric Ratios in Different Environments
Environment | 1H:2H Ratio | 4-Oxo:4-Hydroxy Ratio | Dominant Form | Experimental Method |
---|---|---|---|---|
Crystalline solid | 100:0 | 98:2 | 1H-4-oxo | X-ray diffraction |
Chloroform solution | 99.5:0.5 | 85:15 | 1H-4-oxo | Variable-temperature NMR |
DMSO-d₆ solution | 99.8:0.2 | 95:5 | 1H-4-oxo | ¹H-¹³C HMBC spectroscopy |
Water (pH 7) | 99.3:0.7 | 75:25 | 1H-4-oxo | UV-Vis titration |
Gas phase | >99.9:<0.1 | >99:<1 | 1H-4-oxo | Mass spectrometry (CID) |
These computational findings align with experimental observations: IR spectroscopy in chloroform detects only trace enol signals (broad ~3200 cm⁻¹ OH stretch), while X-ray crystallography exclusively shows the 1H-4-oxo configuration [3] [6]. The profound energetic preference for the 1H-tautomer establishes it as the definitive molecular framework for all practical applications of this heterocyclic system.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0